

# An In-depth Technical Guide to the Molecular Formula C<sub>8</sub>H<sub>17</sub>I

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## Compound of Interest

Compound Name: (-)-2-Iodooctane

Cat. No.: B12745701

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This technical guide provides a comprehensive overview of the key isomers of the molecular formula C<sub>8</sub>H<sub>17</sub>I, with a primary focus on 1-iodooctane and 2-iodooctane. The document details their chemical and physical properties, spectroscopic data, synthesis protocols, and applications in research and development.

## Isomers of C<sub>8</sub>H<sub>17</sub>I: An Overview

The molecular formula C<sub>8</sub>H<sub>17</sub>I represents several structural isomers, with the position of the iodine atom on the octyl chain determining the specific isomer. The most commonly encountered and studied isomers are 1-iodooctane and 2-iodooctane. These compounds serve as important intermediates in organic synthesis, particularly in nucleophilic substitution reactions, owing to the excellent leaving group ability of the iodide ion.<sup>[1][2]</sup> Their application extends to the development of pharmaceuticals and materials science.

## Quantitative Data Presentation

The physical and spectroscopic properties of 1-iodooctane and 2-iodooctane are summarized in the tables below for ease of comparison.

## Physical Properties

Property	1-Iodooctane	2-Iodooctane
Molecular Weight	240.13 g/mol	240.13 g/mol [1]
Boiling Point	225-226 °C[3]	216.20 °C[1]
Melting Point	-46 to -45 °C[3]	-51.00 °C[1]
Density	1.33 g/mL at 25 °C[3]	1.2097 g/cm <sup>3</sup> [1]
Refractive Index (n <sub>20/D</sub> )	1.4878[4]	Not readily available

## Spectroscopic Data

Spectroscopic Data	1-Iodooctane	2-Iodooctane
<sup>1</sup> H NMR	Spectra available[5][6]	Spectra available[2]
<sup>13</sup> C NMR	Spectra available[5][7]	Spectra available[2]
IR Spectroscopy	Spectra available[5][8][9]	Spectra available[2]
Mass Spectrometry (GC-MS)	Spectra available[5][8][10]	Spectra available[2][11]

## Experimental Protocols

### Synthesis of 1-Iodooctane via Finkelstein Reaction

This protocol details the synthesis of 1-iodooctane from 1-bromooctane using the Finkelstein reaction, a classic S<sub>N</sub>2 displacement.[12][13][14]

Materials:

- 1-Bromooctane (1.93 g, 10 mmol)
- Sodium iodide (2.25 g, 15 mmol)
- Anhydrous acetone (50 mL)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate

- 100 mL round-bottom flask
- Reflux condenser
- Magnetic stir bar and stirrer/hotplate
- Filtration apparatus
- Rotary evaporator

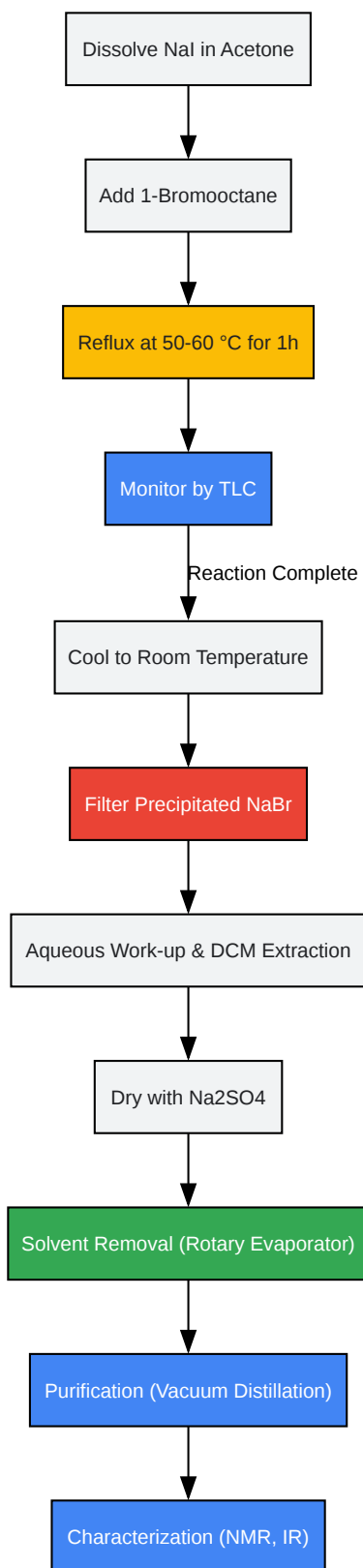
Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.25 g of sodium iodide and 50 mL of anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.
- **Addition of Substrate:** Add 1.93 g (1.64 mL) of 1-bromooctane to the flask.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. A white precipitate of sodium bromide will form as the reaction progresses.[\[15\]](#)
- **Reaction Monitoring:** Allow the reaction to reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using hexanes as the eluent. The reaction is complete when the spot corresponding to 1-bromooctane is no longer visible.[\[15\]](#)
- **Work-up:** After completion, cool the reaction mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.[\[15\]](#)
- **Extraction:** Transfer the filtrate to a separatory funnel and add 50 mL of water. Extract the aqueous layer with dichloromethane (2 x 25 mL).
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-iodooctane.[\[15\]](#)

- Purification and Characterization: The product can be further purified by vacuum distillation. Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy to confirm its identity and purity.[\[15\]](#)

## Mandatory Visualizations

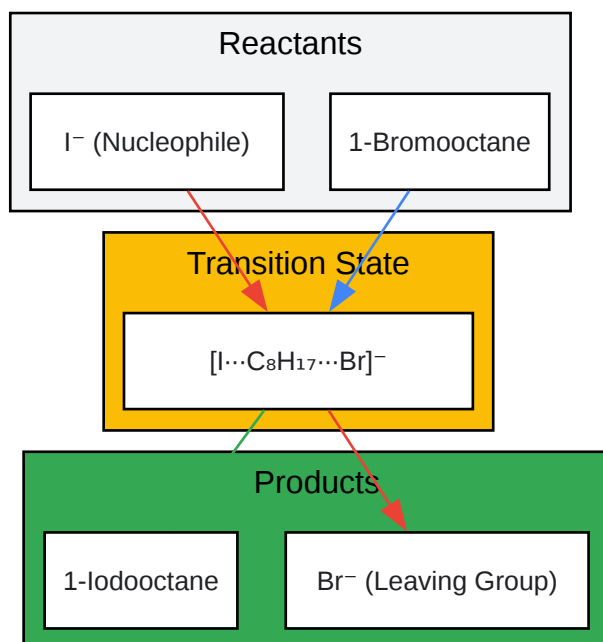
### Experimental Workflow for the Synthesis of 1-Iodooctane



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Caption: Experimental workflow for the synthesis of 1-iodooctane.

## SN2 Reaction Pathway of 1-Bromooctane with Iodide



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